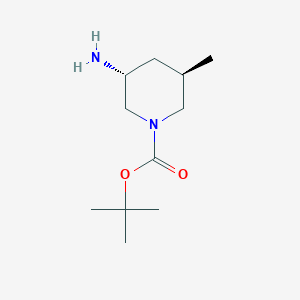![molecular formula C5H6ClN5 B6245755 1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride CAS No. 117898-71-2](/img/no-structure.png)
1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound with the molecular formula C5H5N5 . It has a molecular weight of 135.1267 . It is also known by other names such as 4-Aminopyrazolo pyrimidine, Pyrazoloadenine, 4 APP, 4-Aminopyrazole (3,4-d)pyrimidine, and 4-Aminopyrazolopyrimidine .
Synthesis Analysis
While specific synthesis methods for 1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride were not found, there are studies on the synthesis of related compounds. For instance, a set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .Molecular Structure Analysis
The molecular structure of 1H-pyrazolo[3,4-d]pyrimidin-4-amine can be viewed as a 2D Mol file or as a computed 3D SD file . The structure consists of a pyrazole ring fused to a pyrimidine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of 1H-pyrazolo[3,4-d]pyrimidin-4-amine include a molecular weight of 135.1267 . More specific properties such as melting point, boiling point, and solubility were not found in the retrieved data.Wirkmechanismus
Zukünftige Richtungen
The future directions in the research of 1H-pyrazolo[3,4-d]pyrimidin-4-amine and related compounds seem promising, especially in the field of cancer treatment. Compounds with the pyrazolo[3,4-d]pyrimidine scaffold have shown potential as CDK2 inhibitors, which could be a selective way to target tumor cells .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride involves the reaction of 4-amino-1H-pyrazolo[3,4-d]pyrimidine with hydrochloric acid.", "Starting Materials": [ "4-amino-1H-pyrazolo[3,4-d]pyrimidine", "Hydrochloric acid" ], "Reaction": [ "To a solution of 4-amino-1H-pyrazolo[3,4-d]pyrimidine in water, hydrochloric acid is added dropwise with stirring.", "The resulting mixture is stirred at room temperature for several hours.", "The solid product is collected by filtration and washed with water.", "The product is then dried under vacuum to yield 1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride." ] } | |
CAS-Nummer |
117898-71-2 |
Molekularformel |
C5H6ClN5 |
Molekulargewicht |
171.6 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



